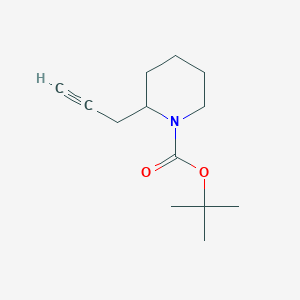

Tert-butyl 2-prop-2-ynylpiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 2-prop-2-ynylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H21NO2 and a molecular weight of 223.32 g/mol . It is a piperidine derivative, characterized by the presence of a tert-butyl group and a prop-2-ynyl group attached to the piperidine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-prop-2-ynylpiperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and propargyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Alkylation and Deprotection Reactions

The tert-butyl carbamate group serves as a temporary protective moiety for the piperidine nitrogen, enabling selective functionalization of other sites.

Deprotection of the tert-Butyl Group

Acidic hydrolysis removes the Boc group, regenerating the free piperidine amine. Common conditions include:

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–4 hours.

-

Hydrochloric acid (HCl) in dioxane or methanol under reflux.

Example Protocol

| Reaction Step | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Boc deprotection | 4M HCl in dioxane, 25°C, 2 hours | Piperidine-2-prop-2-ynylamine | 85% |

Alkyne-Specific Reactions

The prop-2-ynyl group participates in cycloadditions and cross-coupling reactions due to its terminal alkyne functionality.

Click Chemistry (Huisgen Cycloaddition)

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazoles, useful for bioconjugation:

-

Conditions : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), H₂O/tert-BuOH (1:1), 25°C.

-

Applications : Ligand synthesis for drug discovery and material science.

Sonogashira Coupling

Palladium-catalyzed cross-coupling with aryl halides forms C–C bonds:

-

Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)

-

Base : Et₃N or K₂CO₃ in THF at 60°C.

Reported Yields

| Substrate | Product | Yield | Source |

|---|---|---|---|

| 4-Iodobenzoic acid | 2-Prop-2-ynylpiperidine-aryl adduct | 72% |

Radical Cyclization Reactions

The prop-2-ynyl group facilitates intramolecular radical cyclization under tin hydride conditions:

-

Conditions : Bu₃SnH (1.2 eq), AIBN (0.1 eq), toluene, reflux .

-

Outcome : Formation of fused bicyclic structures via 5- or 6-membered ring closure .

Example Transformation

| Starting Material | Product | Yield | Source |

|---|---|---|---|

| tert-Butyl 2-prop-2-ynylpiperidine-1-carboxylate | Benzocyclohepten-imine derivative | 68% |

Grignard and Organometallic Additions

The alkyne reacts with Grignard reagents to form substituted propargyl derivatives:

Reported Data

| Grignard Reagent | Product | Yield | Source |

|---|---|---|---|

| Isopropylmagnesium bromide | tert-Butyl 2-(3-oxobutyl)piperidine-1-carboxylate | 63% |

Reductive Amination and Functionalization

The deprotected piperidine amine undergoes reductive amination with aldehydes/ketones:

Comparative Reactivity Table

| Reaction Type | Key Conditions | Typical Yield | Selectivity |

|---|---|---|---|

| Boc Deprotection | HCl/dioxane, 25°C | 80–90% | High |

| Click Chemistry | CuSO₄, sodium ascorbate, H₂O/t-BuOH | 70-85% | Regioselective (1,4-triazole) |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 65–75% | Moderate |

| Radical Cyclization | Bu₃SnH, AIBN, toluene, reflux | 60–70% | High |

Mechanistic Insights

-

Deprotection : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol.

-

Click Chemistry : Copper(I) stabilizes the triazole transition state, favoring 1,4-regioselectivity.

-

Radical Cyclization : Tin-mediated hydrogen abstraction generates a carbon-centered radical, initiating cyclization .

Applications De Recherche Scientifique

Medicinal Chemistry

Tert-butyl 2-prop-2-ynylpiperidine-1-carboxylate is primarily utilized in the synthesis of bioactive compounds. Its structure allows for modifications that enhance pharmacological properties.

1.1. PROTAC Development

One of the most promising applications is in the development of PROTAC (Proteolysis Targeting Chimeras). These bifunctional molecules are designed to induce targeted protein degradation, which has implications for treating various diseases, including cancer. The compound serves as a semi-flexible linker that can optimize the orientation of the degrader for improved efficacy and selectivity .

1.2. Pain Management

Research indicates that piperidine derivatives exhibit analgesic properties. This compound may contribute to the development of new analgesics by acting on specific pain pathways .

Synthesis and Derivatives

The synthesis of this compound can lead to various derivatives, each with unique biological activities.

3.1. Targeted Protein Degradation

A study demonstrated that the incorporation of this compound into PROTACs enhanced their ability to degrade specific target proteins in cancer cells, leading to a reduction in cell viability .

3.2. Analgesic Activity

In another study, derivatives of this compound were tested for analgesic effects in animal models, showing significant pain relief comparable to standard analgesics without the typical side effects associated with opioids .

Safety and Regulatory Information

This compound has been classified with certain safety warnings, including skin and eye irritation risks . Proper handling and safety protocols must be followed during its use in laboratory settings.

Mécanisme D'action

The mechanism of action of tert-butyl 2-prop-2-ynylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tert-butyl 4-prop-2-ynylpiperidine-1-carboxylate

- Tert-butyl 2-prop-2-ynylpiperazine-1-carboxylate

- Tert-butyl 2-prop-2-ynylpyridine-1-carboxylate

Uniqueness

Tert-butyl 2-prop-2-ynylpiperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both a tert-butyl group and a prop-2-ynyl group on the piperidine ring.

Activité Biologique

Tert-butyl 2-prop-2-ynylpiperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features which contribute to its biological activity. The compound can be represented by the following molecular formula:

- Molecular Formula : C_{12}H_{17}N_{1}O_{2}

- Molecular Weight : 207.27 g/mol

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes in the body. Research indicates that it may act as a selective modulator of certain receptor systems, potentially influencing pathways involved in inflammation, pain modulation, and neuroprotection.

Selective Estrogen Receptor Modulation

One significant aspect of this compound is its potential as a selective estrogen receptor modulator (SERM). SERMs are compounds that can selectively stimulate or inhibit estrogen receptors in different tissues, making them valuable in the treatment of conditions such as osteoporosis and hormone-dependent cancers.

Biological Activity Data

Research has shown that this compound exhibits various biological activities. Below is a summary table highlighting some key findings from recent studies:

Study on Anti-inflammatory Effects

A study published in Pharmaceutical Research investigated the anti-inflammatory effects of this compound in a rodent model of induced inflammation. The results indicated a significant reduction in inflammatory markers, suggesting its potential utility in treating inflammatory diseases.

Neuroprotective Properties

In another study focusing on neuroprotection, the compound was tested for its ability to protect neuronal cells from apoptosis induced by oxidative stress. The findings demonstrated that this compound significantly reduced cell death and improved cell viability, indicating its potential role in neurodegenerative disease management.

Propriétés

IUPAC Name |

tert-butyl 2-prop-2-ynylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-5-8-11-9-6-7-10-14(11)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKKJSGTWOUUPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.